1-Linoleoyl-3-palmitoyl-rac-glycerol

Description

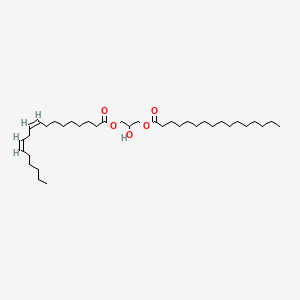

1-Linoleoyl-3-palmitoyl-rac-glycerol is a diacylglycerol (DAG) composed of linoleic acid (C18:2, ω-6 polyunsaturated fatty acid) esterified at the sn-1 position and palmitic acid (C16:0, saturated fatty acid) at the sn-3 position of the glycerol backbone . It is utilized as a research reagent for studying lipid metabolism, signaling pathways, and therapeutic applications, such as its role in attenuating renal fibrosis in network pharmacology studies . Its molecular formula is C₃₉H₇₂O₅, with a molecular weight of 620.99 g/mol .

Properties

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYDYRLDJZZKEU-BCTRXSSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Steglich Esterification and Low-Yield Challenges

The conventional chemical synthesis of 1-linoleoyl-3-palmitoyl-rac-glycerol involves sequential esterification steps. As detailed in a Korean patent, glycerol reacts with palmitic acid under Steglich esterification conditions using N,N-cyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to produce 1-palmitoyl glycerol. Subsequent acetylation and linoleoylation steps follow, but the lack of regioselectivity necessitates repeated column chromatography purifications at each stage, resulting in a low overall yield of 3.21%.

A critical limitation of this method is the side reaction caused by DCC, which promotes acyl group migration in intermediates. While DMAP suppresses this side reaction, it cannot eliminate it entirely, leading to by-products like dicyclohexylurea that complicate purification.

Regioselective Protection-Deprotection Strategies

To improve regioselectivity, temporary protective groups can shield specific hydroxyl groups on glycerol. For example, selectively protecting the sn-2 hydroxyl with a tert-butyldimethylsilyl (TBDMS) group allows palmitoylation at the sn-1 position. After deprotection, linoleoylation at the sn-3 position could theoretically yield the target compound. However, this approach adds synthetic steps and costs, making it less practical for large-scale production.

Enzymatic Synthesis Using 1,3-Specific Lipases

Solid-Phase Enzymatic Glycerolysis

Recent advances leverage immobilized lipases with 1,3-regioselectivity to synthesize 1,3-DAGs directly. A patent describing 1,3-palmitoyl-oleoyl-glycerol synthesis illustrates this method: triglycerides undergo glycerolysis in a solvent-free system using lipases like Rhizomucor miehei or Thermomyces lanuginosus. This approach achieves 85% yields for 1,3-DAGs by avoiding harsh reagents and simplifying purification.

Applied to this compound, the method would involve:

-

Enzymatic esterification : Glycerol reacts with vinyl palmitate at the sn-3 position using a 1,3-specific lipase.

-

Linoleoylation : The sn-1 hydroxyl is then esterified with linoleic acid under similar conditions.

This method eliminates column chromatography, as the lipase’s regioselectivity minimizes by-products.

Solvent-Free Systems and Immobilized Enzymes

Solvent-free enzymatic systems enhance sustainability and reduce costs. Immobilizing lipases on silica or resin supports improves reusability, with some systems retaining >90% activity after 10 cycles. For instance, synthesizing 1,3-stearoyl-linoleoyl-glycerol using immobilized Candida antarctica lipase B (CAL-B) achieves 78% yield in 12 hours.

Purification and By-Product Management

Column Chromatography Limitations

Chemical methods rely heavily on column chromatography to separate regioisomers, which is time-consuming and costly. The Korean patent reports three chromatography steps, each reducing yield by 20–30%.

Alternative Purification Techniques

Enzymatic methods reduce reliance on chromatography. Crystallization or molecular distillation can isolate 1,3-DAGs by exploiting their melting points. For example, 1,3-palmitoyl-oleoyl-glycerol has a melting point of 37°C, enabling solid-liquid separation at controlled temperatures.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Hydrolysis and Lipase-Catalyzed Reactions

1-Linoleoyl-3-palmitoyl-rac-glycerol undergoes enzymatic hydrolysis under physiological or industrial conditions:

a. Pancreatic Lipase Activity

- Specificity : Pancreatic lipase preferentially hydrolyzes the sn-1 and sn-3 positions, releasing linoleic and palmitic acids .

- Rate Constants :

b. Acid/Base Hydrolysis

- Acidic conditions (e.g., HCl) cleave ester bonds, yielding glycerol and free fatty acids.

Oxidation Reactions

The linoleoyl moiety (with two cis double bonds) is susceptible to oxidation:

a. Autoxidation

b. Enzymatic Oxidation

Transesterification

Industrial processes often employ transesterification for lipid modification:

Example :

- Methanolysis : Reacting with methanol under alkaline conditions produces methyl esters of linoleic/palmitic acids and glycerol .

Catalyst Conversion Efficiency NaOH (1% w/w) 92% Lipase (Novozym 435) 85%

Thermal Degradation

At elevated temperatures (>160°C), the compound decomposes via:

- β-Elimination : Releases acrolein and fatty acid esters .

- Polymerization : Forms dimers/trimers through radical mechanisms .

Thermogravimetric Analysis (TGA) Data

| Temperature (°C) | Mass Loss (%) |

|---|---|

| 200 | 5 |

| 300 | 48 |

| 400 | 92 |

Scientific Research Applications

Hematopoiesis and Immune Function

Research has demonstrated that PLAG can accelerate hematopoiesis and modulate immune responses. A study involving healthy adults showed that PLAG supplementation resulted in decreased levels of interleukin-4 (IL-4) and interleukin-6 (IL-6), indicating its potential to inhibit excessive immune activity associated with atopic and autoimmune diseases . Furthermore, PLAG has been shown to enhance the proliferation of hematopoietic stem cells and bone marrow stromal cells, suggesting its role as a health food supplement with immunomodulatory functions .

Acute Lung Injury

PLAG has been evaluated for its therapeutic effects in acute lung injury (ALI). In a mouse model, PLAG administration significantly reduced neutrophil infiltration and inflammatory chemokine production following lipopolysaccharide (LPS) exposure. This suggests that PLAG may facilitate the resolution of inflammation through modulation of Toll-like receptor 4 (TLR4) signaling pathways . The findings indicate that PLAG could be a promising candidate for treating ALI and other severe inflammatory conditions.

Atopic Dermatitis

Atopic dermatitis (AD), a chronic inflammatory skin disease, has been targeted using PLAG in experimental models. In a study using a chemically induced AD mouse model, PLAG treatment significantly improved skin lesions compared to controls. The mechanism appears to involve modulation of the Th2 immune response, specifically through regulation of IL-4 expression via the STAT6 pathway . These results highlight the potential of PLAG as a novel therapeutic agent for managing AD.

Autoimmune Diseases

PLAG's efficacy has also been explored in autoimmune conditions such as arthritis and interstitial lung disease. In SKG mice models, treatment with PLAG resulted in reduced neutrophil accumulation and decreased levels of pro-inflammatory cytokines like IL-6 and tumor necrosis factor-alpha (TNF-α) . This suggests that PLAG may help prevent the development of interstitial lung disease through mechanisms involving the resolution of neutrophil extracellular traps (NETs).

Chemotherapy-Induced Complications

PLAG is being investigated for its role in mitigating side effects associated with chemotherapy, such as oral mucositis and neutropenia. Studies have shown that PLAG can reduce necroptosis signaling in oral tissues affected by chemoradiation, thereby alleviating symptoms associated with oral mucositis . Additionally, it has been found to modulate neutrophil transmigration, which could be beneficial for patients undergoing chemotherapy .

Summary of Findings

The following table summarizes key findings from studies on the applications of 1-linoleoyl-3-palmitoyl-rac-glycerol:

Mechanism of Action

The mechanism by which 1-Linoleoyl-3-Palmitoyl-rac-glycerol exerts its effects involves its interaction with cellular membranes and signaling pathways. The compound can modulate the fluidity and permeability of cell membranes, influencing various cellular processes. It also interacts with specific receptors and enzymes involved in lipid metabolism and inflammatory responses, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Key Glycerol Derivatives

Key Observations :

- Positional Isomerism: The arrangement of fatty acids significantly impacts functionality. For example, PLAG’s sn-2 linoleic acid and sn-3 acetyl group enhance its solubility and therapeutic activity compared to the DAG structure of this compound .

- Saturation Levels: Compounds with mixed saturation (e.g., 1-myristoyl-2-linoleoyl-3-palmitoyl-rac-glycerol) exhibit unique physicochemical properties, such as lower melting points compared to fully saturated analogs .

Table 2: Functional Comparison

Key Findings :

- PLAG vs. This compound: The acetyl group in PLAG enhances its ability to cross cell membranes, improving bioavailability and enabling direct modulation of intracellular targets like GLUT2 . In contrast, the DAG structure of this compound may limit its cellular uptake but allows interaction with extracellular signaling pathways .

- Immune Modulation: PLAG attenuates Th2-driven inflammation by suppressing IL-4/STAT6 signaling, while this compound’s role in immune pathways remains less characterized .

Key Advances :

- PLAG Formulations: SEGS and SNEDDS systems improve PLAG’s solubility and oral bioavailability by forming nanoemulsions, addressing challenges posed by its oily nature .

- Synthetic Purity : PLAG synthesis avoids column chromatography, achieving high yields (>95%) through crystallization in saturated hydrocarbon solvents .

Biological Activity

1-Linoleoyl-3-palmitoyl-rac-glycerol, also referred to as PLAG (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol), is a glycerolipid that has garnered attention for its diverse biological activities, particularly in immunomodulation and therapeutic applications. This article provides a comprehensive overview of the biological activity of PLAG, including its mechanisms of action, effects on immune responses, and potential therapeutic uses supported by various research findings.

Chemical Structure and Synthesis

PLAG is a mono-acetyl-diglyceride synthesized from glycerol, palmitic acid, and linoleic acid. The synthesis involves the acetylation of 1-palmitoyl glycerol followed by a linoleoylation reaction. The chemical structure can be represented as follows:

PLAG exhibits several mechanisms through which it exerts its biological effects:

- Immune Modulation : PLAG has been shown to modulate immune responses by influencing cytokine production and immune cell activity. It inhibits the overproduction of pro-inflammatory cytokines such as IL-4 and IL-6 while maintaining levels of IL-2 and IFN-γ .

- Neutrophil Migration : In models of acute lung injury (ALI), PLAG promotes the resolution of inflammation by controlling neutrophil infiltration and enhancing the clearance of lipopolysaccharides (LPS) through TLR4-mediated pathways .

- Hematopoiesis : PLAG accelerates hematopoiesis, contributing to improved immune function in various disease models, including sepsis and asthma .

Immunological Studies

A randomized double-blind placebo-controlled trial assessed the effects of PLAG supplementation on immune regulatory functions in healthy adults. Results indicated that participants receiving PLAG showed significantly lower levels of IL-4 and IL-6 production compared to the control group, suggesting an immunomodulatory role in preventing excessive immune activation .

Therapeutic Applications

- Acute Lung Injury : In animal models, PLAG administration resulted in reduced neutrophil infiltration and inflammation in LPS-induced ALI. This effect was associated with enhanced TLR4 signaling and faster recovery from inflammatory responses .

- Atopic Dermatitis : In studies using a human-like mouse model of atopic dermatitis (AD), PLAG significantly improved skin lesions and modulated systemic immune responses, including reductions in IgE levels and Th2 cytokines (IL-4, IL-13) .

- Cancer Metastasis : Research indicated that PLAG can inhibit matrix metalloproteinase (MMP) expression in EGF-stimulated breast cancer cells. By promoting EGFR degradation, PLAG effectively reduced cancer cell mobility and invasiveness, suggesting a potential role as an anti-metastatic agent .

Data Summary

The following table summarizes key findings from various studies on the biological activity of PLAG:

Case Studies

Several case studies highlight the therapeutic potential of PLAG:

- Case Study on ALI : Mice treated with PLAG showed significant recovery from LPS-induced ALI compared to untreated controls, demonstrating its efficacy in resolving acute inflammation .

- Case Study on AD : In a model for AD, treatment with PLAG led to substantial improvements in skin condition and systemic immune regulation, outperforming traditional treatments like abrocitinib .

Q & A

Q. What are the recommended methodologies for synthesizing 1-linoleoyl-3-palmitoyl-rac-glycerol in a laboratory setting?

Synthesis typically involves solvent-based strategies for regioselective esterification. For example, sn-3 palmitoyl positioning can be achieved by coupling palmitic acid with glycerol under controlled conditions, followed by introducing linoleic acid at the sn-1 position using enzymatic or chemical catalysis. Solvent exchange (e.g., replacing methyl acetate with chloroform or methanol under inert gas) is critical to maintain stability . Purity (>95%) is confirmed via TLC or HPLC, with storage at -20°C to prevent hydrolysis .

Q. How can researchers structurally characterize this compound to confirm its regiochemical configuration?

Combined analytical techniques are essential:

- Gas Chromatography (GC) : Quantifies fatty acid composition after saponification .

- Mass Spectrometry (MS) : Identifies molecular ions (e.g., m/z 803.3 for C51H94O6) and fragmentation patterns to confirm acyl chain positions .

- Nuclear Magnetic Resonance (NMR) : Distinguishes sn-1 and sn-3 positions via chemical shifts in glycerol backbone protons .

Cross-validation with synthetic standards (e.g., USP reference materials) ensures accuracy .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Temperature : Store at -20°C to minimize oxidation and hydrolysis; stability ≥2 years in inert solvents like chloroform .

- Solvent Compatibility : Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT). Solubility in organic solvents (e.g., 15 mg/mL in ethanol) should guide stock solution preparation .

- Light Exposure : Use amber vials to prevent UV-induced degradation .

Advanced Research Questions

Q. How do positional isomers of this compound affect its biological activity in lipid metabolism studies?

The sn-3 palmitoyl group influences digestibility and absorption. Comparative studies with sn-2 palmitoyl isomers (e.g., OPO vs. PLO) reveal differences in pancreatic lipase hydrolysis rates and micelle formation efficiency. For example, sn-2 palmitoylation enhances calcium-soap formation in infant formula studies, whereas sn-3 positioning may reduce bioavailability . Researchers should use stereospecific analysis (e.g., chiral-phase HPLC) to isolate isomers and assess metabolic pathways .

Q. What experimental designs are optimal for resolving contradictions in reported bioactivity data for this compound?

Contradictions often arise from:

- Purity Variability : Validate lipid purity via TLC or LC-MS to rule out confounding degradation products .

- Cell Model Selection : Use differentiated adipocytes or hepatocytes (vs. undifferentiated lines) to better mimic in vivo lipid processing .

- Dosage Optimization : Dose-response curves (e.g., 0.1–100 µM) can clarify threshold effects in antimicrobial or anti-inflammatory assays .

Replicate studies under standardized storage and handling protocols to improve reproducibility .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

- High-Resolution LC-MS/MS : Enables selective ion monitoring (SIM) for low-abundance detection in plasma or tissue homogenates .

- Stable Isotope-Labeled Internal Standards : Deuterated analogs (e.g., rac-1-oleoyl-2-linoleoylglycerol-d5) improve quantification accuracy by correcting matrix effects .

- MALDI-TOF Imaging : Spatially resolves lipid distribution in tissues without extraction .

Q. How can researchers mitigate interference from degradation products during long-term studies involving this compound?

Q. What are the implications of this compound’s phase behavior in membrane model systems?

Differential scanning calorimetry (DSC) reveals that its mixed acyl chains (C16:0 and C18:2) induce phase separation in lipid bilayers, altering membrane fluidity. This property is critical for designing drug delivery systems, as it affects encapsulation efficiency and release kinetics. Pair with fluorescence anisotropy assays to correlate phase behavior with functional outcomes .

Q. How does this compound interact with phospholipase A2 (PLA2) in inflammatory pathways?

PLA2 preferentially hydrolyzes sn-2 fatty acids, but sn-3 palmitoyl positioning in this compound may reduce enzymatic activity. Use in vitro PLA2 inhibition assays (e.g., colorimetric substrate cleavage) and compare with sn-2 variants to elucidate structure-activity relationships. Cross-reference with COX-2 expression data to assess downstream anti-inflammatory effects .

Q. What regulatory considerations apply to using this compound in preclinical studies?

- Waste Disposal : Follow EPA guidelines for organic waste; incinerate at ≥800°C to prevent environmental release .

- Safety Protocols : Use NIOSH-certified respirators and nitrile gloves during handling to minimize dermal exposure .

- Documentation : Maintain batch-specific CoA (Certificate of Analysis) for traceability in FDA or EMA submissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.